molecular formula C19H20N4O2S2 B2721044 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine CAS No. 1021104-33-5

3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine

Cat. No.: B2721044
CAS No.: 1021104-33-5
M. Wt: 400.52
InChI Key: VCBKUYQTIUISLZ-UHFFFAOYSA-N
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Description

3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine core substituted with a p-tolyl group and a piperazine ring bearing a thiophen-2-ylsulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the p-tolyl group and the piperazine ring. The thiophen-2-ylsulfonyl group is then introduced via sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(phenyl)pyridazine
  • 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(m-tolyl)pyridazine
  • 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Uniqueness

3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group and the thiophen-2-ylsulfonyl moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structural features, including a piperazine moiety and a thiophenesulfonyl group, suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C16H18N4O2S2C_{16}H_{18}N_4O_2S_2 with a molecular weight of 366.47 g/mol. The compound's structure includes:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Piperazine moiety : A bicyclic structure that enhances solubility and bioavailability.
  • Thiophenesulfonyl group : Contributes to the compound's reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Pyridazine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
12eA5491.06 ± 0.16Induces apoptosis
12eMCF-71.23 ± 0.18Cell cycle arrest
12eHeLa2.73 ± 0.33Inhibits proliferation

The above data suggest that the compound may induce apoptosis and cell cycle arrest, particularly in lung (A549) and breast (MCF-7) cancer cell lines .

Antimicrobial Activity

Pyridazine derivatives have also demonstrated antimicrobial properties. The presence of the thiophenesulfonyl group enhances the interaction with bacterial enzymes, leading to increased efficacy against various pathogens.

Table 2: Antimicrobial Efficacy of Pyridazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
22cS. aureus15.6 μg/mL
22dP. aeruginosa31.2 μg/mL

These findings indicate that compounds similar to this compound can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The thiophenesulfonyl group may interact with specific enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Biofilm Formation : Antimicrobial studies suggest that these compounds can disrupt biofilms formed by bacteria, enhancing their effectiveness against persistent infections .

Case Studies

Several studies have highlighted the efficacy of pyridazine derivatives in clinical settings:

  • A study on pyrazole derivatives indicated significant anticancer activity when combined with traditional chemotherapeutics like doxorubicin, suggesting a synergistic effect that could enhance treatment outcomes in resistant cancer types .
  • Another investigation into the antimicrobial properties revealed that certain derivatives could outperform standard antibiotics in inhibiting biofilm-forming bacteria, showcasing their potential as novel therapeutic agents.

Properties

IUPAC Name

3-(4-methylphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-15-4-6-16(7-5-15)17-8-9-18(21-20-17)22-10-12-23(13-11-22)27(24,25)19-3-2-14-26-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBKUYQTIUISLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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